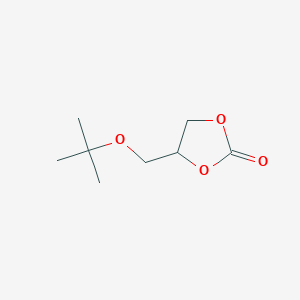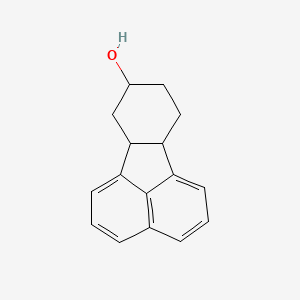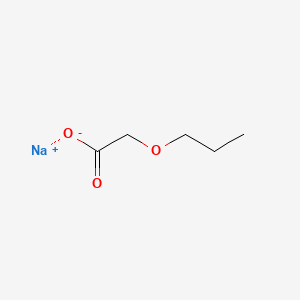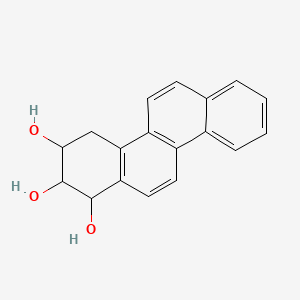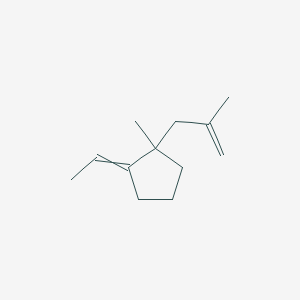
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes an ethylidene group, a methyl group, and a 2-methylprop-2-en-1-yl group attached to a cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity, leading to higher yields of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound to saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with metal catalysts such as palladium or platinum.
Substitution: Halogens like Br2 or Cl2, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
2-Methylprop-2-en-1-ol: An alcohol with a similar alkyl group.
2-Methyl-2-propen-1-ol: Another alcohol with a similar structure.
Uniqueness
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
83467-72-5 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
2-ethylidene-1-methyl-1-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C12H20/c1-5-11-7-6-8-12(11,4)9-10(2)3/h5H,2,6-9H2,1,3-4H3 |
Clave InChI |
CHYXFZNEEKLMQI-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCCC1(C)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
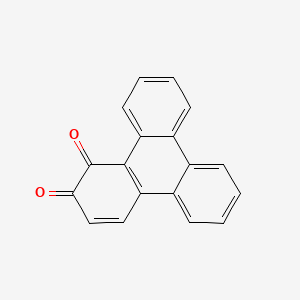
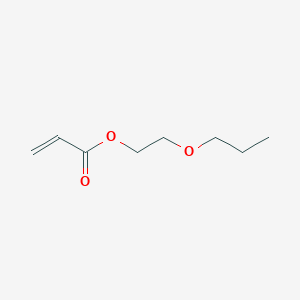

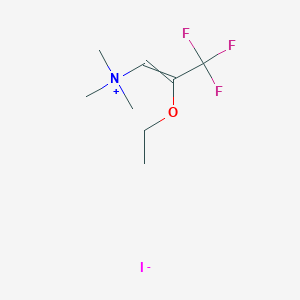
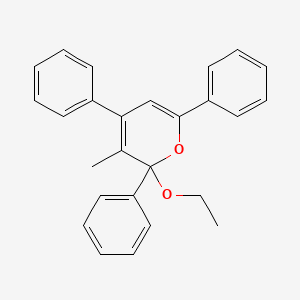

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

